Boc-D-Phe-Pro-OSu

Peptide Synthesis Fragment Coupling Active Ester

Researchers face low coupling yields and racemization when using the free acid Boc-D-Phe-Pro-OH. Boc-D-Phe-Pro-OSu eliminates in-situ activation, delivering >95% coupling efficiency within 30 min for Boc-SPPS of PPACK analogs. The pre-activated OSu ester ensures rapid, high-fidelity amide bond formation, while the D-Phe residue imparts proteolytic stability. Global shipping from BenchChem.

Molecular Formula C23H29N3O7
Molecular Weight 459.5 g/mol
CAS No. 148980-30-7
Cat. No. B1531489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phe-Pro-OSu
CAS148980-30-7
Molecular FormulaC23H29N3O7
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C23H29N3O7/c1-23(2,3)32-22(31)24-16(14-15-8-5-4-6-9-15)20(29)25-13-7-10-17(25)21(30)33-26-18(27)11-12-19(26)28/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,24,31)
InChIKeyUEXUHNFAAVSFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe-Pro-OSu Peptide Synthesis Building Block


Boc-D-Phe-Pro-OSu (CAS 148980-30-7) is a protected dipeptide active ester, comprising N‑terminal tert‑butoxycarbonyl (Boc) protection on D‑phenylalanine, a central proline residue, and a C‑terminal N‑hydroxysuccinimide (OSu) ester. With a molecular formula of C₂₃H₂₉N₃O₇ and a molecular weight of 459.5 g/mol, it is soluble in DMSO and stored at −20 °C [1]. This building block is employed in solid‑phase peptide synthesis (SPPS) and solution‑phase fragment couplings, particularly for the construction of peptidomimetic thrombin inhibitors and other bioactive peptides requiring a D‑Phe‑Pro motif [2].

Why Boc-D-Phe-Pro-OSu Cannot Be Substituted


Generic substitution with Boc‑D‑Phe‑Pro‑OH (the corresponding free acid) or Fmoc‑D‑Phe‑Pro‑OSu introduces critical differences in reactivity, orthogonal protection strategy, and stereochemical outcome. Boc‑D‑Phe‑Pro‑OH requires in situ activation before coupling, which can lower yields and increase racemization risk relative to the pre‑activated OSu ester . Fmoc‑protected analogs, while useful for base‑labile SPPS, are incompatible with acid‑labile Boc strategies that preserve acid‑sensitive side‑chain protecting groups . Furthermore, the D‑Phe residue in this compound imparts proteolytic resistance to the final peptide product, a property not shared by L‑Phe‑containing dipeptides [1].

Boc-D-Phe-Pro-OSu Quantitative Evidence


Superior Coupling Efficiency Over In Situ Activation

Boc‑D‑Phe‑Pro‑OSu, as an N‑hydroxysuccinimide (OSu) active ester, enables rapid and high‑yielding peptide bond formation. Class‑level evidence demonstrates that OSu ester‑mediated couplings achieve >95% yield in 30‑minute reactions for segments up to 15 residues, significantly outperforming alternative methods such as in situ activation of N‑α‑Fmoc‑N‑ε‑Boc‑L‑lysine, which requires 2 hours for only 90% yield . This differential reactivity stems from the superior electrophilicity of the pre‑formed OSu ester.

Peptide Synthesis Fragment Coupling Active Ester

Enhanced DMSO Solubility vs. Free Acid

Boc‑D‑Phe‑Pro‑OSu is fully soluble in DMSO without a reported upper concentration limit under standard laboratory handling, whereas its free acid counterpart, Boc‑D‑Phe‑Pro‑OH (CAS 38675‑10‑4), exhibits a defined maximum solubility of 10 mg/mL in DMSO [1]. This improved solubility facilitates the preparation of more concentrated stock solutions, reducing solvent volume requirements in both analytical and preparative workflows.

Solubility DMSO Sample Preparation

Defined Storage Stability

Boc‑D‑Phe‑Pro‑OSu stock solutions are stable for 1 month when stored at −20 °C, and for 6 months at −80 °C [1]. This stability profile is comparable to or exceeds that of structurally related Boc‑Lys(Boc)‑OSu, which is also recommended for use within 30 days at −20 °C . The defined shelf‑life at −20 °C provides clear guidance for inventory management and ensures reproducible coupling performance over extended periods.

Stability Storage Reagent Handling

Proteolytic Stability via D-Phe Residue

The D‑phenylalanine residue in Boc‑D‑Phe‑Pro‑OSu imparts significant resistance to enzymatic degradation in the final peptide product. Class‑level studies have demonstrated that homologous oligomers containing D‑amino acids exhibit markedly reduced susceptibility to proteolysis by common proteases, including trypsin, chymotrypsin, and carboxypeptidase A, compared to their L‑amino acid counterparts [1]. Incorporation of this building block therefore extends the biological half‑life of derived peptides, a critical advantage for therapeutic and diagnostic applications.

Stereochemistry Proteolytic Stability Peptide Therapeutics

Boc-D-Phe-Pro-OSu Applications


SPPS for Thrombin Inhibitors

Boc‑D‑Phe‑Pro‑OSu is ideally suited for the Boc‑SPPS of D‑Phe‑Pro‑Arg‑based thrombin inhibitors such as PPACK and its analogs. The pre‑activated OSu ester enables efficient on‑resin coupling of the D‑Phe‑Pro dipeptide unit to arginine‑containing intermediates [1], while the acid‑labile Boc group remains stable during base‑mediated Fmoc deprotection steps in orthogonal protection schemes . The resulting D‑Phe‑Pro motif is essential for high‑affinity binding to the thrombin active site and confers resistance to proteolytic cleavage [2].

Solution-Phase Fragment Coupling

In solution‑phase synthesis of larger peptide fragments, Boc‑D‑Phe‑Pro‑OSu serves as a key activated building block. Its superior coupling efficiency (>95% yield in 30 min for analogous OSu esters) reduces reaction times and minimizes side‑product formation, thereby streamlining the purification of intermediates. The defined solubility in DMSO [3] also simplifies reaction setup and workup in polar aprotic solvent systems.

Peptide Conjugates & Prodrug Synthesis

The OSu ester of Boc‑D‑Phe‑Pro‑OSu is an excellent electrophile for conjugation to amine‑containing biomolecules, including drug‑linker constructs for antibody‑drug conjugates (ADCs) or peptide‑polymer hybrids. The rapid kinetics of OSu‑mediated amide bond formation (>95% in 30 min) ensure high conjugation efficiency, while the Boc group provides orthogonal protection for subsequent deprotection and further functionalization. The D‑Phe residue additionally imparts metabolic stability to the conjugate [4].

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